molecular formula C18H20ClN3O B6713627 N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide

Cat. No.: B6713627
M. Wt: 329.8 g/mol
InChI Key: DHBYIIMHVQBPFY-UHFFFAOYSA-N
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Description

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a phenyl group, and a chloropyridine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-12(21-10-15-8-9-20-11-17(15)19)13-4-6-16(7-5-13)22-18(23)14-2-3-14/h4-9,11-12,14,21H,2-3,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBYIIMHVQBPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2CC2)NCC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a series of reactions to introduce the methylamino group.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-(Trifluoromethyl)benzylamine
  • Ammonium derivatives

Uniqueness

N-[4-[1-[(3-chloropyridin-4-yl)methylamino]ethyl]phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, phenyl group, and chloropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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